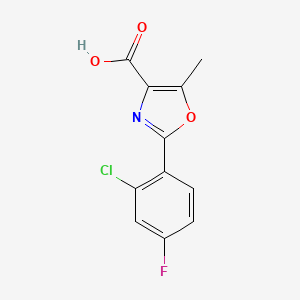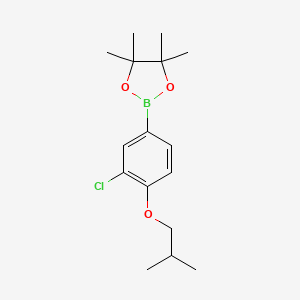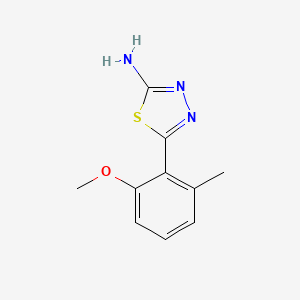
5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine: (MFCD22564135) is a chemical compound with a molecular formula of C10H11N3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and solvents used, but common conditions include heating the reaction mixture to reflux temperatures for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: It can be reduced to form corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be modified with different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
科学的研究の応用
Chemistry: In chemistry, 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology: In biological research, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the development of new materials with desirable properties, such as improved thermal stability and conductivity .
作用機序
The mechanism of action of 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
- 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Comparison: Compared to its similar compounds, 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other thiadiazole derivatives .
特性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
5-(2-methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS/c1-6-4-3-5-7(14-2)8(6)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) |
InChIキー |
BRDFJURSKHNJFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


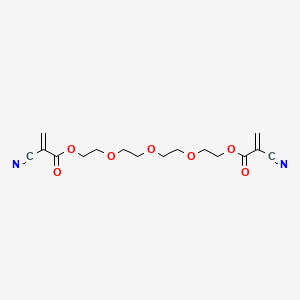
![2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
![2-Amino-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13697272.png)
![(R)-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one](/img/structure/B13697276.png)
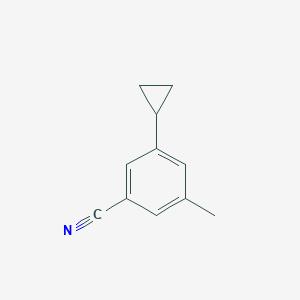
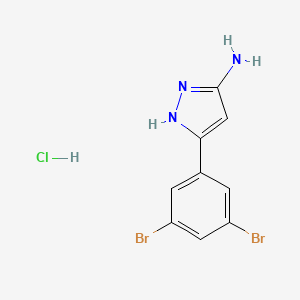

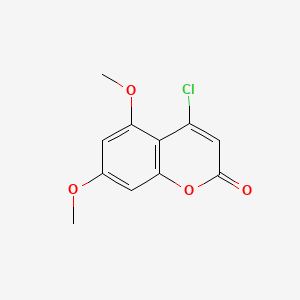
![Imidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13697314.png)
